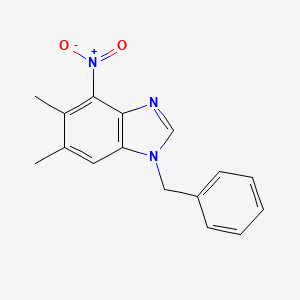
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Scientific Research Applications
Antimicrobial and Hemolytic Activities
Compounds related to "2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide" have been synthesized and evaluated for their antimicrobial and hemolytic activities. These include 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which demonstrated variable antimicrobial activity against selected microbial species and exhibited less toxicity, suggesting potential for further biological screening (Gul et al., 2017).
Anticancer Activity
A diverse range of derivatives related to the chemical structure have shown promising anticancer activity. For instance, certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating a thiadiazole moiety were synthesized and evaluated for their efficacy against the cotton leafworm, indicating potential insecticidal applications. Additionally, these compounds have shown inhibitory effects on various cancer cell lines, highlighting their potential as anticancer agents (Fadda et al., 2017).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively explored, demonstrating the chemical versatility and potential for further modification to enhance their biological activities. These studies have led to the development of compounds with significant antibacterial activity and have opened pathways for the synthesis of diverse functionalized derivatives (Ramalingam et al., 2019).
Novel Synthesis Approaches
Innovative synthesis methods for related compounds have been developed, including those that incorporate elements like the thiadiazole moiety, demonstrating the potential for creating compounds with varied biological activities. Such approaches not only provide insights into the chemical synthesis of complex molecules but also pave the way for discovering new therapeutic agents (Kavina et al., 2018).
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c17-8(5-16-9(18)1-2-10(16)19)13-12-15-14-11(20-12)7-3-4-21-6-7/h3-4,6H,1-2,5H2,(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTAKJGSBAMZGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=NN=C(O2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]acetamide](/img/structure/B2387069.png)
![BEnzyl N-[2-(3-fluoropyridin-4-yl)ethyl]carbamate](/img/structure/B2387074.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2387075.png)
![N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2387076.png)
![3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2387078.png)

![6-Bromo-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B2387080.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)
![N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2387084.png)

![{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2387086.png)

